o-Pyrimidine derivative abacavir
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Overview
Description
The compound o-Pyrimidine derivative abacavir is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. It is a synthetic carbocyclic nucleoside with a unique structure that includes a pyrimidine ring. This compound is known for its antiviral properties and is a key component in antiretroviral therapy.
Preparation Methods
The synthesis of o-Pyrimidine derivative abacavir involves several steps. One common method starts with a di-halo aminopyrimidine, which is reacted with a suitable aminoalcohol to form an intermediate compound. This intermediate is then cyclized and the chlorine atom is displaced with cyclopropylamine to yield abacavir . Industrial production methods often involve biocatalytic routes, which offer mild, highly selective, and environmentally benign synthetic strategies .
Chemical Reactions Analysis
o-Pyrimidine derivative abacavir undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can result in various substituted pyrimidine compounds .
Scientific Research Applications
o-Pyrimidine derivative abacavir has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogs. In biology and medicine, it is a crucial component in the treatment of HIV, as it inhibits the reverse transcriptase enzyme, preventing the replication of the virus . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral drugs .
Mechanism of Action
The mechanism of action of o-Pyrimidine derivative abacavir involves its conversion to carbovir triphosphate, which competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and replication of the virus . This compound targets the reverse transcriptase enzyme, which is essential for the replication of HIV.
Comparison with Similar Compounds
o-Pyrimidine derivative abacavir is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other nucleoside reverse transcriptase inhibitors such as zidovudine and lamivudine. abacavir is distinguished by its higher potency and unique resistance profile . Other similar compounds include carbovir and t-Butyl derivative abacavir, which share structural similarities but differ in their pharmacokinetic properties .
Properties
IUPAC Name |
6-N-cyclopropyl-9-[(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN10O/c19-13-11(20)16(28-17(21)25-13)30-6-8-1-4-10(5-8)29-7-23-12-14(24-9-2-3-9)26-18(22)27-15(12)29/h1,4,7-10H,2-3,5-6,20H2,(H2,21,25,28)(H3,22,24,26,27)/t8-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETKMSKGQYJOPI-SCZZXKLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5=C(C(=NC(=N5)N)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC5=C(C(=NC(=N5)N)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443421-69-9 |
Source
|
Record name | o-Pyrimidine derivative abacavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443421699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-CYCLOPROPYL-9-((1R,4S)-4-(((2,5-DIAMINO-6-CHLOROPYRIMIDIN-4-YL)OXY)METHYL)CYCLOPENT-2-EN-1-YL)-9H-PURINE-2,6-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YR0EYX97M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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